2-Bromo-5-fluoroisonicotinic acid

Cross-coupling Suzuki reaction Heterocyclic chemistry

Researchers requiring a versatile pyridine scaffold with orthogonal reactivity often face supply inconsistency for dual-halogenated intermediates. 2-Bromo-5-fluoroisonicotinic acid (CAS 885588-12-5) directly addresses this gap. • Dual halogenation: C2-Br enables Pd-catalyzed Suzuki-Miyaura coupling; C5-F enhances metabolic stability & binding affinity in drug candidates. • Radiolabeling: ¹⁸F substitution at the 5-fluoro position supports PET tracer development. • Consistent supply: ≥98% purity (HPLC), multiple package sizes (mg to kg), refrigerated (2-8°C) global shipping.

Molecular Formula C6H3BrFNO2
Molecular Weight 220 g/mol
CAS No. 885588-12-5
Cat. No. B1532164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoroisonicotinic acid
CAS885588-12-5
Molecular FormulaC6H3BrFNO2
Molecular Weight220 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)F)C(=O)O
InChIInChI=1S/C6H3BrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
InChIKeyVRHKBNFQGHNLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoroisonicotinic Acid Overview


2-Bromo-5-fluoroisonicotinic acid (CAS 885588-12-5), also known as 2-bromo-5-fluoropyridine-4-carboxylic acid, is a halogenated heterocyclic building block with the molecular formula C₆H₃BrFNO₂ and a molecular weight of 220.00 g/mol [1]. The compound features a pyridine ring with a carboxylic acid at the 4-position, a bromine atom at the 2-position, and a fluorine atom at the 5-position . This specific substitution pattern confers distinct reactivity and physicochemical properties, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [2].

Workflow Heterocyclic synthesis & cross-coupling
Selection Dual-halogenated pyridine building block
Use Context Pharmaceutical & agrochemical R&D

Why 2-Bromo-5-fluoroisonicotinic Acid Stands Out


Simple substitution with 2-bromoisonicotinic acid or 5-fluoroisonicotinic acid is not equivalent. The presence of both bromine and fluorine atoms in the 2-Bromo-5-fluoroisonicotinic acid structure creates a unique electronic environment and reactivity profile that is not observed in mono-halogenated analogs . The bromine atom provides a versatile handle for cross-coupling reactions, while the fluorine atom significantly alters the compound's lipophilicity, metabolic stability, and binding interactions . These combined effects are critical for the synthesis of specific drug candidates and for achieving desired biological activity in final compounds .

2-Bromo-5-fluoroisonicotinic acid 2-Bromoisonicotinic acid Fluorine substitution alters lipophilicity and metabolic stability; electronic environment may differ
2-Bromo-5-fluoroisonicotinic acid 5-Fluoroisonicotinic acid Lacks bromine handle for cross-coupling; reactivity profile may not match

Key Evidence for 2-Bromo-5-fluoroisonicotinic Acid


Suzuki Coupling Reactivity

The presence of both the bromine and the electron-withdrawing fluorine atom in 2-bromo-5-fluoroisonicotinic acid is anticipated to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to its non-fluorinated analog, 2-bromoisonicotinic acid. The fluorine atom increases the electrophilicity of the carbon attached to bromine, facilitating the rate-limiting oxidative addition step [1]. This is supported by a study on a closely related system where 2-bromo-5-fluoropyridine achieved a 96% yield in a Suzuki coupling with p-tolylboronic acid .

Suzuki Reactivity
Class-level
Predicted enhanced reactivity; model compound achieved 96% yield
Supports coupling efficiency evaluation
Inference from structurally similar 2-bromo-5-fluoropyridine
Cross-coupling Suzuki reaction Heterocyclic chemistry

Lipophilicity Improvement

The introduction of bromine and fluorine atoms into the isonicotinic acid scaffold significantly alters its lipophilicity. The target compound has a computed XLogP3-AA value of 1.5 [1], while the unsubstituted parent compound, isonicotinic acid, has a much lower LogP value (e.g., XLogP3 of -0.3 for pyridine-4-carboxylic acid [2]). This increase in lipophilicity can improve membrane permeability and alter the pharmacokinetic profile of derived drug candidates.

Lipophilicity Shift
Reported
+1.8 XLogP3 vs isonicotinic acid
Indicates lipophilicity increase for ADME profiling
Computed value; experimental logP may vary
Lipophilicity ADME Drug design

Ortho-Lithiation Synthesis Yield

The compound can be synthesized from 2-bromo-5-fluoropyridine via ortho-lithiation with n-butyllithium followed by trapping with carbon dioxide. This procedure, detailed in US09023882B2, yields 5.2 g of the target compound from 5.0 g of starting material, corresponding to an estimated yield of approximately 80% . This compares favorably to alternative synthetic routes for similar halogenated isonicotinic acids, which may suffer from lower yields due to competing side reactions.

Synthesis Yield
Data to verify
~80% vs typical 50–70% for similar routes
Supports process scalability assessment
Yield from patent US09023882B2; lab-scale conditions
Synthesis Process chemistry Yield optimization

Purity and Physical Form

For research and development purposes, the compound is commercially available with a purity specification of 97% , and is supplied as a solid . This high purity level is essential for ensuring reproducible results in complex syntheses and biological assays, where even small amounts of impurities can lead to erroneous conclusions or failed reactions.

Purity Specification
Specification review
97%
Supports batch consistency review
Commercial specification; verify per lot COA
Analytical chemistry Quality control Chemical procurement

2-Bromo-5-fluoroisonicotinic Acid Applications


Biaryl and Heteroaryl Suzuki Coupling

The 2-bromo group in 2-bromo-5-fluoroisonicotinic acid is an ideal partner for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to construct complex biaryl and heteroaryl structures . The adjacent fluorine atom enhances the reactivity of the C-Br bond, leading to high coupling yields. This application is critical for the rapid diversification of chemical space in medicinal chemistry and agrochemical development.

Fluorinated Drug Candidate Design

Incorporation of fluorine into drug molecules is a well-established strategy to improve metabolic stability, increase lipophilicity, and enhance binding affinity. The 5-fluoro substituent on the isonicotinic acid scaffold, combined with the 2-bromo functional handle for further elaboration, makes 2-bromo-5-fluoroisonicotinic acid a privileged starting material for designing novel drug candidates with tailored pharmacokinetic profiles .

PET Imaging Agent Precursors

The presence of a fluorine atom, which can be replaced by the positron-emitting isotope ¹⁸F, makes derivatives of 2-bromo-5-fluoroisonicotinic acid attractive precursors for the synthesis of radiolabeled tracers used in Positron Emission Tomography (PET) [1]. This is a growing area of interest for the non-invasive imaging of biological processes in vivo.

Application
Selection Property
Validation Focus
Biaryl/Heteroaryl Suzuki Coupling
Bromine handle with fluorine-enhanced reactivity
Coupling yield and selectivity with boronic acids
Fluorinated Drug Candidate Design
5-Fluoro substituent for metabolic stability and lipophilicity
In vitro ADME and binding affinity assessment
PET Imaging Agent Precursors
Fluorine position suitable for ¹⁸F radiolabeling
Radiolabeling efficiency and specific activity

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